molecular formula C9H9NO2 B14777867 (2S,3R)-3-phenylaziridine-2-carboxylic Acid

(2S,3R)-3-phenylaziridine-2-carboxylic Acid

Cat. No.: B14777867
M. Wt: 163.17 g/mol
InChI Key: CFLHYBBSCUCHHU-UHFFFAOYSA-N
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Description

(2S,3R)-3-phenylaziridine-2-carboxylic acid is a chiral aziridine derivative with significant interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an aziridine ring, a phenyl group, and a carboxylic acid functional group, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-phenylaziridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylglycine derivatives with suitable reagents to form the aziridine ring. For instance, the cyclization of N-phenylglycine with a halogenating agent like thionyl chloride, followed by treatment with a base, can yield the desired aziridine compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-phenylaziridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxaziridines, amines, and various substituted aziridines, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,3R)-3-phenylaziridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-phenylaziridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its aziridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable tool in synthetic chemistry and various research applications .

Properties

IUPAC Name

3-phenylaziridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-7(10-8)6-4-2-1-3-5-6/h1-5,7-8,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLHYBBSCUCHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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